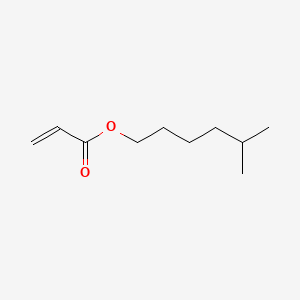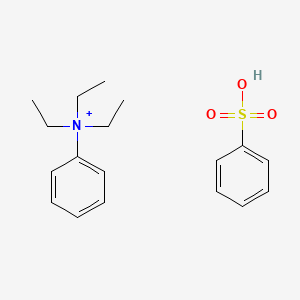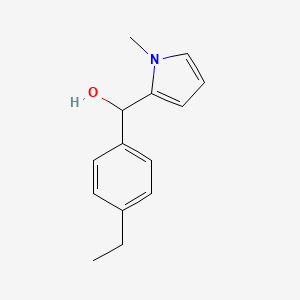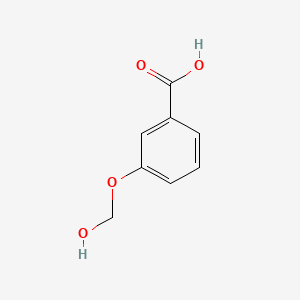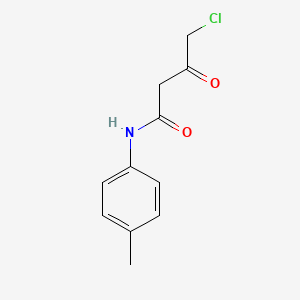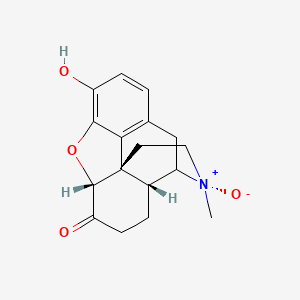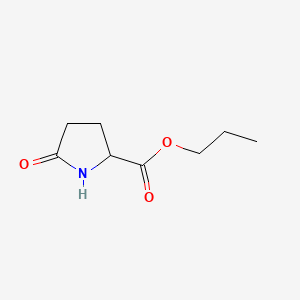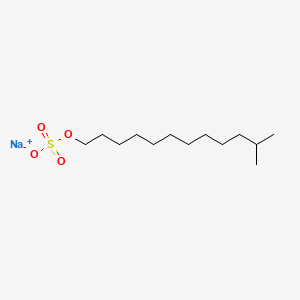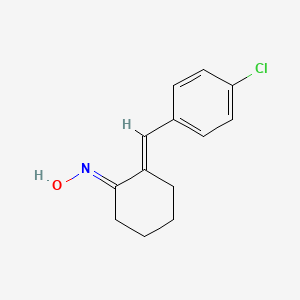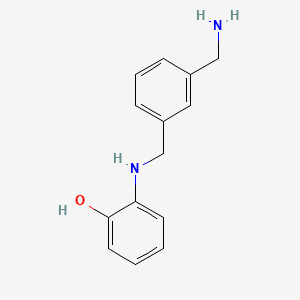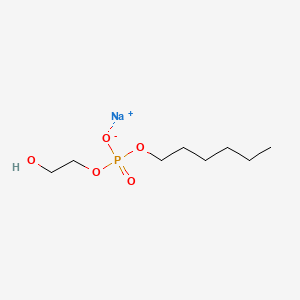
Sodium hexyl 2-hydroxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexyl 2-hydroxyethyl phosphate is a heterocyclic organic compound with the molecular formula C8H18NaO5P and a molecular weight of 248.189 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hexyl 2-hydroxyethyl phosphate typically involves the reaction of hexanol with 2-chloroethyl phosphate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Sodium hexyl 2-hydroxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert it into phosphinic acids.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphates and phosphonates.
Reduction: Phosphinic acids.
Substitution: Various substituted phosphates.
Scientific Research Applications
Sodium hexyl 2-hydroxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a component in buffer solutions and enzyme assays.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used in the formulation of detergents, surfactants, and emulsifiers
Mechanism of Action
The mechanism of action of sodium hexyl 2-hydroxyethyl phosphate involves its interaction with various molecular targets. It can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its phosphate group can interact with biological molecules, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
- Sodium hexyl phosphate
- Sodium 2-hydroxyethyl phosphate
- Hexyl 2-hydroxyethyl phosphate
Comparison: Sodium hexyl 2-hydroxyethyl phosphate is unique due to its combination of a hexyl group and a 2-hydroxyethyl phosphate group. This structure imparts specific solubility and reactivity characteristics that are not observed in its similar compounds. For instance, the presence of the hexyl group enhances its hydrophobicity, making it more suitable for applications in non-aqueous systems .
Properties
CAS No. |
94159-63-4 |
|---|---|
Molecular Formula |
C8H18NaO5P |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
sodium;hexyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C8H19O5P.Na/c1-2-3-4-5-7-12-14(10,11)13-8-6-9;/h9H,2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
SVQDQKHRKWSOKB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=O)([O-])OCCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


